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Introduction

The designation "L57" can be ambiguous in a research context. This document focuses on the

protein ERp57 (Endoplasmic Reticulum Protein 57), also known as PDIA3 (Protein Disulfide

Isomerase Family A Member 3), a 57 kDa protein that is a likely candidate for "L57" in Western

blot experiments. ERp57 is a member of the protein disulfide isomerase (PDI) family located in

the endoplasmic reticulum (ER) lumen. It plays a crucial role in the folding of glycoproteins by

catalyzing the formation and rearrangement of disulfide bonds.[1][2][3] Beyond its function as a

chaperone, ERp57 is implicated in various signaling pathways, including those involving STAT3

and NF-κB, and has been associated with cancer and neurodegenerative diseases.[4][5][6]

These application notes provide a detailed protocol for the detection of ERp57 in cell lysates

using Western blotting. The protocol is intended for researchers, scientists, and drug

development professionals familiar with standard laboratory techniques.

Experimental Protocols
I. Materials and Reagents

Cells or Tissues of Interest: (e.g., HeLa, HEK293, HepG2, or tissue homogenates)

Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-ERp57/PDIA3 antibody.

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
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Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

Sample Buffer: 4x Laemmli sample buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol,

0.02% bromophenol blue, 20% β-mercaptoethanol).

SDS-PAGE Gels: 10% or 12% polyacrylamide gels.

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered

saline with 0.1% Tween-20 (TBST).

Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Phosphate-Buffered Saline (PBS)

II. Sample Preparation (Cell Lysates)

Cell Culture: Grow cells to 70-80% confluency in appropriate culture dishes.

Cell Lysis:

For adherent cells, wash twice with ice-cold PBS.

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the

dish.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in lysis

buffer.

Incubation and Clarification:
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Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Protein Quantification:

Transfer the supernatant (cleared lysate) to a new tube.

Determine the protein concentration using a BCA or Bradford protein assay.

Sample Denaturation:

Mix the desired amount of protein (typically 20-30 µg) with 4x Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes.

III. SDS-PAGE and Protein Transfer

Gel Electrophoresis:

Load the denatured protein samples and a molecular weight marker into the wells of a

10% or 12% SDS-PAGE gel.

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer:

Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

Assemble the transfer stack and perform a wet or semi-dry transfer to the PVDF

membrane. A typical wet transfer is performed at 100 V for 1 hour or overnight at 20 V in

the cold.

IV. Immunodetection

Blocking:

After transfer, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at

room temperature with gentle agitation.
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Primary Antibody Incubation:

Incubate the membrane with the primary anti-ERp57 antibody diluted in blocking buffer.

The optimal dilution should be determined empirically, but a starting point of 1:1000 is

common.[1]

Incubate overnight at 4°C with gentle agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation:

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking

buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.

Final Washes:

Wash the membrane three times for 10 minutes each with TBST.

Signal Detection:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system or X-ray film. ERp57

should appear as a band at approximately 57 kDa.[7]

Data Presentation
Table 1: Recommended Antibody Dilutions and Conditions for ERp57 Western Blot
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Parameter Recommendation Notes

Primary Antibody

Anti-ERp57/PDIA3 (Rabbit

Polyclonal or Mouse

Monoclonal)

Validate antibody specificity for

your application.

Primary Antibody Dilution 1:500 - 1:2,000

Optimize for signal-to-noise

ratio. A 1:1,000 dilution is a

good starting point.[1]

Secondary Antibody
HRP-conjugated Anti-

Rabbit/Mouse IgG

Match the species of the

primary antibody.

Secondary Antibody Dilution 1:2,000 - 1:10,000
Adjust based on signal

intensity.

Blocking Buffer
5% Non-fat Dry Milk or 5%

BSA in TBST

BSA is recommended if

detecting phosphorylated

proteins.

Incubation Times
Primary: Overnight at 4°C;

Secondary: 1 hour at RT

Shorter primary incubations

(e.g., 2 hours at RT) may also

work.

Expected Band Size ~57 kDa

The apparent molecular weight

may vary slightly depending on

the gel system.[7]

Mandatory Visualization
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Caption: Western Blot workflow for ERp57 detection.
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Caption: ERp57's role in protein folding and signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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